Absolute Configuration Defines Antiviral Intermediate Utility: (1S,2R) vs. (1R,2S) Enantiomer
Patent US 5,344,962 explicitly discloses cyclobutane intermediates bearing the (1S,2R) absolute configuration as essential precursors for the synthesis of optically active antiviral cyclobutane nucleoside analogs. The patent states that the (1S,2R) stereochemistry is required for the downstream construction of the bioactive (1R,2R,3S) nucleoside isomer; the use of the enantiomeric (1R,2S) form yields the optical antipode, which lacks the desired anti-viral activity [1]. This represents a binary functional differentiation: the target configuration is productive, while the opposite enantiomer is not claimed for the same application.
| Evidence Dimension | Stereochemical suitability for antiviral nucleoside synthesis |
|---|---|
| Target Compound Data | Absolute configuration (1S,2R) — claimed as the required stereochemistry for intermediates in US 5,344,962 |
| Comparator Or Baseline | (1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate (CAS 251569-86-5) — optical antipode, not claimed |
| Quantified Difference | Binary (active intermediate pathway vs. non-claimed) |
| Conditions | Patent claim scope; synthesis of [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-purin-6-one |
Why This Matters
For procurement aimed at antiviral nucleoside research, selecting the wrong enantiomer leads to an entirely different product series with no claimed utility in the patent, directly affecting project validity.
- [1] U.S. Patent 5,344,962, 'Intermediates in the synthesis of an optically active cyclobutane nucleoside', 1994. View Source
